molecular formula C17H22N4O2S B4551925 4,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidin-2-amine

4,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidin-2-amine

Cat. No.: B4551925
M. Wt: 346.4 g/mol
InChI Key: BJHBWKDYJUPVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.14634713 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to "4,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidin-2-amine" have been extensively studied for their synthesis and characterization. For instance, Mittal, Sarode, and Vidyasagar (2011) explored the synthesis, characterization, and antimicrobial activity of substituted tricyclic compounds, demonstrating significant antibacterial and antifungal activities. These findings suggest potential research applications in developing antimicrobial agents (M. Mittal, Suraj M. Sarode, And Dr. G. Vidyasagar, 2011). Similarly, Kumar, Drabu, and Shalini (2017) synthesized and screened 4,6-substituted di-(phenyl) pyrimidin-2-amines for anti-inflammatory activity, highlighting the versatility of pyrimidine derivatives in pharmaceutical research (Nitin Kumar, S. Drabu, K. Shalini, 2017).

Antimicrobial and Antifungal Effects

Research has also delved into the antimicrobial and antifungal potential of pyrimidine derivatives. Jafar et al. (2017) synthesized and investigated the antifungal effects of certain pyrimidin-2-amine derivatives, finding them effective against fungi like Aspergillus terreus and Aspergillus niger, underscoring the compound's potential in antifungal applications (N. N. Jafar, Ibtihial M Abdul Mahdi, M. Hadwan, A. AlameriAmeer, 2017).

Biological and Pharmacological Studies

Further studies have shown the relevance of pyrimidine derivatives in biological and pharmacological contexts. For instance, synthesis and biological evaluation of novel pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) highlight the therapeutic potential of pyrimidine-based compounds in treating cancer and inflammatory diseases (A. Rahmouni, Sawssen Souiei, M. Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).

Properties

IUPAC Name

4,6-dimethyl-N-(4-piperidin-1-ylsulfonylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-12-14(2)19-17(18-13)20-15-6-8-16(9-7-15)24(22,23)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHBWKDYJUPVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.